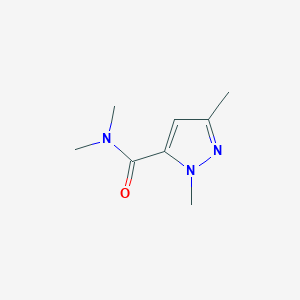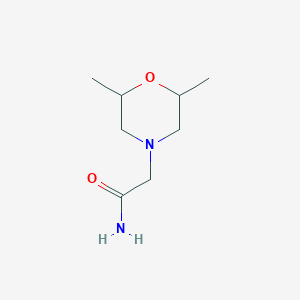![molecular formula C14H13NO3 B6513790 4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 438190-81-9](/img/structure/B6513790.png)
4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid
Overview
Description
“4-amino-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is an organic compound that is a derivative of biphenyl . It contains an amine group (-NH2) and a carboxylic acid group (-COOH), which are attached to the biphenyl structure . The biphenyl structure consists of two benzene rings linked together .
Synthesis Analysis
The synthesis of such compounds often involves reactions such as the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of organoboron reagents . Another common method for the synthesis of α-amino acids is by reductive amination of an α-keto acid with ammonia and a reducing agent .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a biphenyl core, which consists of two benzene rings linked together. One of the benzene rings carries a methoxy group (-OCH3) at the 3’ position and an amino group (-NH2) at the 4 position. The other benzene ring carries a carboxylic acid group (-COOH) at the 3 position .Chemical Reactions Analysis
Biphenyl compounds undergo various chemical reactions similar to benzene, as they both undergo electrophilic substitution reactions . The presence of the amino and carboxylic acid groups in the compound can also influence its reactivity. For example, the amino group can participate in reactions such as acylation, alkylation, and diazotization, while the carboxylic acid group can undergo reactions such as esterification and amide formation .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
α-Bromination Reaction
The compound can be used in the α-bromination reaction . The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .
Adsorption and Inhibition Efficiency
The compound can be used to study the adsorption and inhibition efficiency . For concentrations ranging from 0.5 to 10.0 mM, almost similar polarization resistances were obtained from electrochemical impedance spectroscopy (EIS) and linear polarization resistance tests .
Synthesis of Drugs
Biphenyl derivatives, which include this compound, are used to produce an extensive range of drugs . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .
Production of Products for Agriculture
Biphenyl derivatives, including this compound, are used in the production of products for agriculture .
Fluorescent Layers in Organic Light-Emitting Diodes (OLEDs)
Biphenyl derivatives, including this compound, are used in the production of fluorescent layers in OLEDs .
Building Blocks for Basic Liquid Crystals
Biphenyl derivatives, including this compound, are used as building blocks for basic liquid crystals .
Anti-inflammatory, Antibacterial, and Antimicrobial Drugs
A large number of biphenyl derivatives, including this compound, are patented and broadly used in medicine as anti-inflammatory, antibacterial, and antimicrobial drugs .
Future Directions
properties
IUPAC Name |
2-amino-5-(3-methoxyphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRDTPZHISGZDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40624805 | |
| Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
CAS RN |
438190-81-9 | |
| Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)
![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)
![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)




![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine](/img/structure/B6513772.png)

![ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6513780.png)


![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}acetamide](/img/structure/B6513809.png)